molecular formula C31H33NO7 B1260466 J-104132

J-104132

Cat. No.: B1260466
M. Wt: 531.6 g/mol
InChI Key: IUHMIOAKWHUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

J-104132, also known as L-753,037, is a potent and selective endothelin A and endothelin B receptor antagonist. This compound has shown significant pharmacological properties, making it a valuable tool in scientific research. It is known for its ability to inhibit endothelin receptors, which play a crucial role in various physiological and pathological processes .

Preparation Methods

The synthesis of J-104132 involves several steps. The precursor alcohol is prepared by reducing 2-bromo-5-methoxybenzoic acid with a borane-dimethylsulfide complex, resulting in benzylic alcohol. This intermediate is then converted to the corresponding mesylate, which is treated with sodium bromide to yield the bromide compound . The industrial production methods for this compound are not extensively documented, but the synthetic route involves standard organic synthesis techniques.

Chemical Reactions Analysis

J-104132 undergoes various chemical reactions, including epimerization in aqueous solutions. This reaction is acid-catalyzed and involves the formation of a novel enamine intermediate. The degradation of this compound does not proceed to completion, resulting in a stable equilibrium where approximately 2% of the degradate is produced . The compound is also known to inhibit endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells .

Scientific Research Applications

J-104132 has a wide range of scientific research applications. It is primarily used as a pharmacological tool to explore the therapeutic potential of endothelin receptor antagonists. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . In vivo studies have demonstrated its ability to prevent lethal responses to endothelin-1 in conscious mice and inhibit pressor responses in normotensive rats . These properties make this compound valuable in research related to cardiovascular diseases, hypertension, and other conditions involving endothelin receptors.

Mechanism of Action

J-104132 exerts its effects by selectively inhibiting endothelin A and endothelin B receptors. The inhibition of these receptors is reversible and competitive. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells expressing cloned human endothelin A receptors . The compound also inhibits endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . The molecular targets of this compound are the endothelin receptors, which are involved in various physiological and pathological processes.

Comparison with Similar Compounds

J-104132 is unique in its ability to selectively inhibit both endothelin A and endothelin B receptors. Similar compounds include bosentan, ambrisentan, and macitentan, which are also endothelin receptor antagonists. this compound has shown greater potency and selectivity in inhibiting endothelin receptors compared to these compounds . This makes this compound a valuable tool in scientific research for exploring the therapeutic potential of endothelin receptor antagonists.

Properties

Molecular Formula

C31H33NO7

Molecular Weight

531.6 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid

InChI

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)

InChI Key

IUHMIOAKWHUFKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5

Synonyms

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic
J 104132
J-104132
L 753037
L-753,037

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.